3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid
Description
3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid is a synthetic organic compound with a molecular weight of 346.36 g/mol It is characterized by the presence of an ethoxy group, a fluorophenoxy group, and a prop-2-enoic acid moiety
Properties
IUPAC Name |
(E)-3-[3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO5/c1-2-23-18-13-14(4-10-19(21)22)3-9-17(18)25-12-11-24-16-7-5-15(20)6-8-16/h3-10,13H,2,11-12H2,1H3,(H,21,22)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHGSYHYYHTIGB-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. The key steps include:
Formation of the Ethoxy Group: This step involves the reaction of an appropriate phenol derivative with an ethylating agent under basic conditions to introduce the ethoxy group.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorinated phenol reacts with an appropriate electrophile.
Formation of the Prop-2-enoic Acid Moiety: This step involves the reaction of the intermediate compound with an appropriate reagent to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with new functional groups.
Scientific Research Applications
3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses such as gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-{3-Ethoxy-4-[2-(4-chlorophenoxy)ethoxy]phenyl}prop-2-enoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
3-{3-Ethoxy-4-[2-(4-bromophenoxy)ethoxy]phenyl}prop-2-enoic acid: Similar structure but with a bromine atom instead of a fluorine atom.
3-{3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}prop-2-enoic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenoxy group in 3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid imparts unique properties, such as increased lipophilicity and potential for specific receptor interactions. This makes it distinct from its analogs with different substituents .
Biological Activity
3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid, a synthetic organic compound, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and the implications of its activity in various fields, particularly medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C₁₉H₁₉F O₅, indicating the presence of carbon, hydrogen, oxygen, and fluorine. Its structure features an ethoxy group, a prop-2-enoic acid moiety, and a fluorophenoxy group, which contribute to its unique chemical behavior.
Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | (E)-3-[3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid |
| Molecular Weight | 346.35 g/mol |
| CAS Number | 571151-06-9 |
Biological Activity
Research into the biological activity of this compound indicates potential interactions with various molecular targets, including enzymes and receptors. These interactions may influence pathways related to signal transduction, metabolic regulation, and gene expression.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes that may have therapeutic implications.
- Receptor Binding : The compound has been investigated for its ability to bind to certain receptors. This binding may modulate receptor activity and influence downstream signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures.
- Anticancer Potential : Research has indicated that this compound may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Antimicrobial Effects : The compound has shown activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, comparisons with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(3-Ethoxyphenyl)propanoic acid | Ethoxy group on phenyl ring | Simpler structure without fluorine |
| 4-Fluorophenol | Contains fluorine on phenol | Lacks ethylene oxide functionality |
| 3-(4-Fluorophenyl)acrylic acid | Similar propanoic acid moiety | Different substitution pattern on aromatic ring |
The presence of the fluorophenoxy group in this compound enhances its lipophilicity and specificity for receptor interactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
